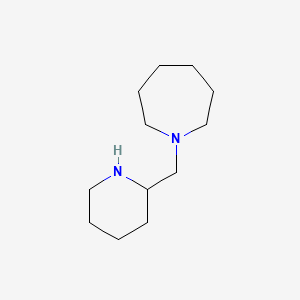

1-(Piperidin-2-ylmethyl)azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

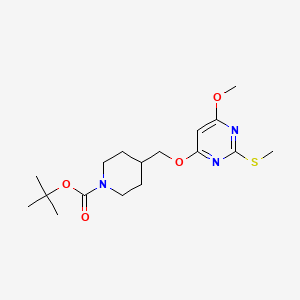

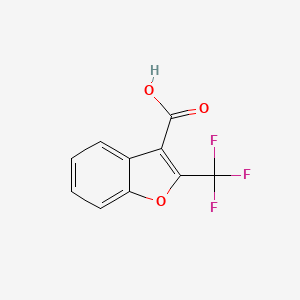

“1-(Piperidin-2-ylmethyl)azepane” is a chemical compound with the CAS Number: 881040-50-2 . It has a molecular weight of 196.34 and its molecular formula is C12H24N2 .

Synthesis Analysis

A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity is described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .Molecular Structure Analysis

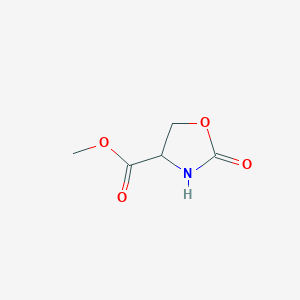

The InChI code for “this compound” is 1S/C12H24N2/c1-2-6-10-14 (9-5-1)11-12-7-3-4-8-13-12/h12-13H,1-11H2 . The InChI key is XKPCHBSSELSCOG-UHFFFAOYSA-N .Chemical Reactions Analysis

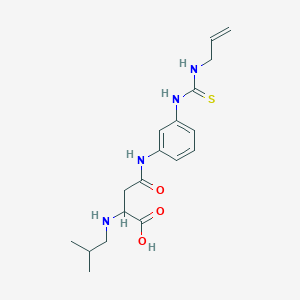

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

1-(Piperidin-2-ylmethyl)azepane serves as a key intermediate in the synthesis of various functionalized heterocycles. For instance, research has demonstrated the selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes from 1-tosyl-2-(trifluoromethyl)aziridine, utilizing a novel ring-expansion protocol. This approach allows for the generation of CF3-azaheterocycles with diverse functionalized side chains, showcasing the versatility of this compound in synthetic organic chemistry (Dolfen et al., 2014).

Biological Activity

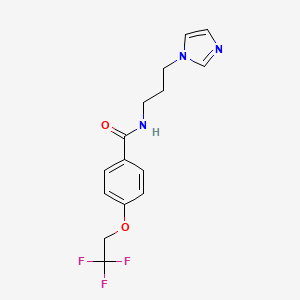

The compound has also been investigated for its biological activity, particularly as histamine H3 receptor ligands. Novel biphenyloxy-alkyl derivatives of piperidine and azepane synthesized and evaluated for their binding properties at the human histamine H3 receptor have shown significant affinity. This includes compounds demonstrating high selectivity and low toxicity, indicating potential for therapeutic applications (Łażewska et al., 2017).

Chemical Transformations and Ring Expansions

The structural manipulation of piperidine to azepane through ring expansion is an area of interest, providing a stereoselective and regioselective synthesis of azepane and azepine derivatives. This method has been applied to construct biologically active compounds, showcasing the compound's utility in developing complex molecular architectures with precise stereochemical control (Chong et al., 2002).

Pharmaceutical Applications

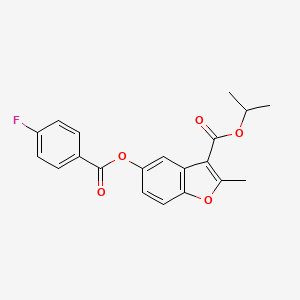

In pharmaceutical research, this compound derivatives have been explored for their inhibitory effects on enzymes such as glycosidases and glucosylceramide transferase. This research is particularly relevant in the context of diseases like Gaucher's disease, demonstrating the potential of these compounds in therapeutic applications (Li et al., 2008).

Catalysis and Synthetic Methodologies

Research has also focused on catalytic methodologies involving this compound, such as the use of tantalum catalysis for the hydroaminoalkylation of amines. This process facilitates the synthesis of α- and β-substituted N-heterocycles, including azepanes, from heterocycles and alkenes in an atom-economic reaction with excellent regio- and diastereoselectivity (Payne et al., 2013).

Safety and Hazards

Zukünftige Richtungen

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.

Eigenschaften

IUPAC Name |

1-(piperidin-2-ylmethyl)azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-2-6-10-14(9-5-1)11-12-7-3-4-8-13-12/h12-13H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPCHBSSELSCOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2CCCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide](/img/structure/B2443380.png)

![2-(4-ethoxyphenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide](/img/structure/B2443385.png)

![tert-butyl 4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-3-methylpiperazine-1-carboxylate](/img/structure/B2443387.png)

![2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2443394.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2443399.png)